

mass spectrometry fragmentation pattern of 3-(Methylamino)cyclobutan-1-OL

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Compound of Interest

Compound Name: 3-(Methylamino)cyclobutan-1-OL

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **3-(Methylamino)cyclobutan-1-ol**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of **3-(Methylamino)cyclobutan-1-ol** (Molecular Formula: $C_5H_{11}NO$, Monoisotopic Mass: 101.084 Da). As a molecule possessing a secondary amine, a secondary alcohol, and a strained cyclobutane ring, its fragmentation is governed by a complex interplay of competing pathways. This document serves as an essential resource for researchers in drug discovery, metabolomics, and synthetic chemistry, offering predictive insights into its structural elucidation using mass spectrometry. We will explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization followed by Collision-Induced Dissociation (ESI-MS/MS), providing the causal logic behind the formation of key diagnostic ions.

Introduction: The Structural Context

3-(Methylamino)cyclobutan-1-ol is a bifunctional small molecule whose structural characterization is critical in various chemical and pharmaceutical contexts. Mass spectrometry provides an unparalleled combination of sensitivity and structural detail for this purpose. The molecule's fragmentation is dictated by three primary features:

- The Secondary Amine (-NHCH₃): A basic site, prone to protonation in ESI and a powerful directing group for α -cleavage in EI. The presence of a single nitrogen atom dictates an odd nominal molecular mass, adhering to the Nitrogen Rule.[1]
- The Secondary Alcohol (-OH): Susceptible to neutral loss of water (dehydration) and α -cleavage, although the latter is often less favored compared to the amine-directed cleavage. [2]
- The Cyclobutane Ring: A strained four-membered ring system that readily undergoes ring-opening and scission reactions upon ionization, often leading to the loss of stable neutral molecules like ethene.[3]

This guide will dissect the fragmentation pathways resulting from these features under two distinct ionization regimes.

Fragmentation under Electron Ionization (EI-MS)

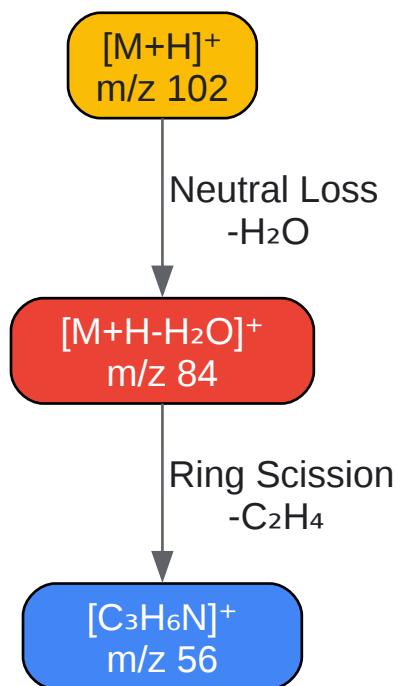
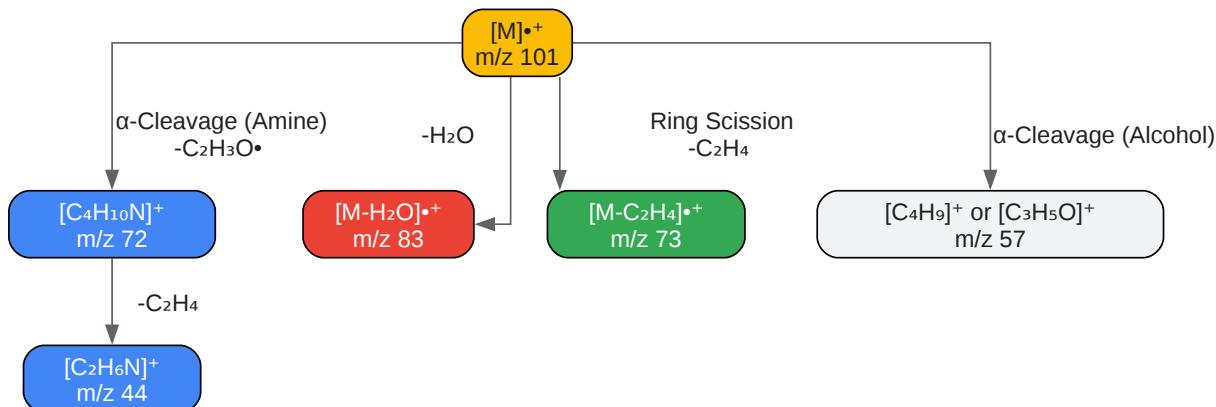
Electron Ionization is a high-energy ("hard") technique that imparts significant internal energy to the analyte, producing a radical cation ($M\dot{+}$) and inducing extensive fragmentation. The resulting mass spectrum is a rich fingerprint of the molecule's structure. For **3-(Methylamino)cyclobutan-1-ol**, the molecular ion ($M\dot{+}$) appears at m/z 101.

The primary fragmentation drivers are the stabilization of the resulting positive charge, typically directed by the heteroatoms.

Key EI Fragmentation Pathways:

- Pathway A: Amine-Directed α -Cleavage (Dominant) The most favorable fragmentation pathway for aliphatic amines is the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5] This process results in the formation of a highly stable, resonance-stabilized iminium cation. For **3-(Methylamino)cyclobutan-1-ol**, this involves the cleavage of a ring C-C bond. This pathway leads to the formation of the base peak in the spectrum.
 - Formation of m/z 72: Cleavage of the C2-C3 bond (or C4-C3 bond) of the cyclobutane ring, with the charge retained by the nitrogen-containing fragment, yields an ion at m/z 72.

- Formation of m/z 44: A subsequent or alternative fragmentation can lead to the formation of the $[\text{CH}_3\text{NH}=\text{CH}_2]^+$ iminium ion at m/z 44, a hallmark fragment for N-methylamines.
- Pathway B: Ring Scission Cyclobutane derivatives are known to fragment via the rupture of C-C bonds opposite each other.^[3] This pathway for the molecular ion can lead to the loss of a neutral ethene molecule (C_2H_4 , 28 Da).
- Formation of m/z 73: Loss of ethene from the molecular ion results in a fragment ion at m/z 73 ($[\text{C}_3\text{H}_7\text{NO}]^+$).
- Pathway C: Dehydration (Neutral Loss of Water) As with most alcohols, the loss of a neutral water molecule (H_2O , 18 Da) is a common fragmentation route.^{[2][6]}
- Formation of m/z 83: The $[\text{M}-\text{H}_2\text{O}]^+$ ion appears at m/z 83. This fragment can subsequently undergo further fragmentation.
- Pathway D: Alcohol-Directed α -Cleavage While less dominant than amine-directed cleavage, the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon can also occur.^[7]
- Formation of m/z 57: This fragment, common for cyclic alcohols, arises from a complex ring cleavage initiated at the alcohol.^[8]



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